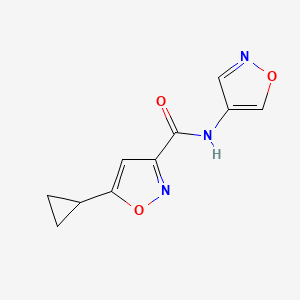

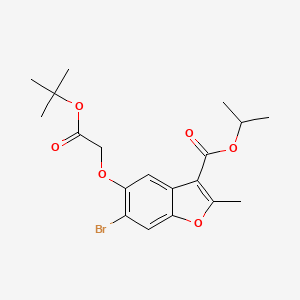

![molecular formula C14H16BrN3OS B2838357 4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide CAS No. 1274903-95-5](/img/structure/B2838357.png)

4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-substituted 2-(2-arylhydrazinyl)thiazol-3-ium bromides and 4-aryl-2-(substituted amino)-3-(phenylamino)thiazol-3-ium bromide derivatives, has been reported . These compounds were synthesized in high yields from the interaction of mono- and di-substituted thiosemicarbazides with phenacyl bromide derivatives .Chemical Reactions Analysis

The synthesis of similar compounds involves the interaction of mono- and di-substituted thiosemicarbazides with phenacyl bromide derivatives . The heterocyclization takes place via sulfur atom and N2 due to their high nucleophilicity .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Compounds related to the thiazole derivatives have been synthesized through reactions involving thiourea, substituted thioureas, and dibromopropyne, suggesting applications in the development of novel chemical synthesis methods (Elokhina et al., 2008).

- The reactivity of thiadiazole derivatives, showing good anticancer activity and binding characteristics with human serum albumin, indicates the importance of structural modifications for enhancing pharmacokinetic properties and reducing toxicity (Karthikeyan et al., 2017).

Anticancer and Antibacterial Activity

- The study of thiadiazole derivatives' interaction with calf thymus DNA reveals insights into the mechanism of action of potential anticancer drugs, including binding constants and thermodynamic parameters, supporting the development of novel anticancer therapies (Karthikeyan et al., 2018).

- Novel 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives have shown efficient antibacterial activities against various pathogens, highlighting their potential as lead compounds for developing new antibacterial agents (Shiran et al., 2013).

Structural Studies and Material Science

- The synthesis and structural analysis of thiazole and thiazolidine derivatives, including their reaction mechanisms and regioselectivity, provide a foundation for designing materials with specific properties for applications in material science and catalysis (Hassan et al., 2020).

Propriétés

IUPAC Name |

N-[4-[2-(prop-2-enylamino)-1,3-thiazol-3-ium-4-yl]phenyl]acetamide;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS.BrH/c1-3-8-15-14-17-13(9-19-14)11-4-6-12(7-5-11)16-10(2)18;/h3-7,9H,1,8H2,2H3,(H,15,17)(H,16,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFMZRCVNLRUGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CSC(=[NH+]2)NCC=C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-morpholin-4-ylethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2838276.png)

![methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2838282.png)

![N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2838283.png)

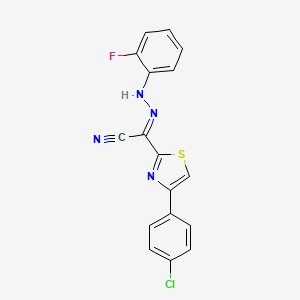

![Ethyl 1-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2838292.png)

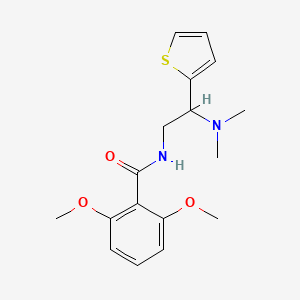

![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838293.png)

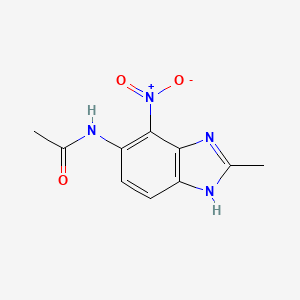

![2-(4-Fluorophenyl)-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide](/img/structure/B2838297.png)